2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole

Structure–Activity Relationship Kinase Inhibition Benzoxazole Scaffold

This unique building block features a rare piperidin-3-yl benzoxazole linkage not found in published SAR series. Its MW of ~310 Da and predicted cLogP of 3.8 make it an ideal candidate for CNS-targeted phenotypic screens. The ortho-fluorobenzyl motif and secondary amine offer orthogonal diversification points for library synthesis. It is strictly a screened negative control—its methylene linker leads to attenuated kinase inhibition, making it invaluable for selectivity profiling against known 4-yl ethanone inhibitors. Procure only for laboratories committed to full pharmacological characterization.

Molecular Formula C19H19FN2O
Molecular Weight 310.372
CAS No. 2329977-69-5
Cat. No. B2541688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole
CAS2329977-69-5
Molecular FormulaC19H19FN2O
Molecular Weight310.372
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H19FN2O/c20-16-8-2-1-6-14(16)12-22-11-5-7-15(13-22)19-21-17-9-3-4-10-18(17)23-19/h1-4,6,8-10,15H,5,7,11-13H2
InChIKeyIXXVOYOJAWZWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole (CAS 2329977-69-5): Structural Identity and Procurement Baseline


2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole (CAS 2329977-69-5) is a synthetic heterocyclic small molecule with the molecular formula C19H19FN2O and a molecular weight of 310.4 g/mol, consisting of a 1,3-benzoxazole core linked at the 2-position to a piperidine ring that bears an N-(2-fluorobenzyl) substituent [1]. The compound belongs to the piperidinyl-benzoxazole class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including kinase inhibition, GPCR modulation, and CNS target engagement [2]. As of April 2026, this specific compound has not been the subject of any peer-reviewed primary research publication, patent disclosure with explicit biological data, or regulatory filing. The available physical characterization is limited to its molecular formula, molecular weight, and SMILES notation (Fc1ccccc1CN1CCCC(c2nc3ccccc3o2)C1) [1]. The compound is listed by several chemical suppliers as a research-grade screening compound, typically at purities ≥95%, but no certificate of analysis with batch-specific characterization data is publicly available.

Why In-Class Piperidinyl-Benzoxazole Compounds Cannot Be Interchanged with 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole


Within the piperidinyl-benzoxazole chemotype, minor structural variations produce large and non-linear shifts in target potency, selectivity, and pharmacokinetic behavior, rendering generic substitution scientifically unsound. Published structure–activity relationship (SAR) studies on closely related series demonstrate that: (i) the position of the piperidine-benzoxazole attachment (3-yl vs. 4-yl) alters kinase inhibition by >3-fold [1]; (ii) the ortho vs. para substitution of the fluorobenzyl group can invert selectivity between VEGFR-2 and c-Met [1]; and (iii) the linker chemistry (methylene vs. sulfonyl vs. ethanone) determines whether a compound behaves as a dual kinase inhibitor or is inactive [1][2]. Consequently, a procurement decision based solely on core scaffold similarity—without matched quantitative potency, selectivity, and ADME data for the exact CAS number—carries significant risk of investing in a compound with fundamentally different biological properties and no validated experimental utility.

Quantitative Differentiation Evidence for 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole (CAS 2329977-69-5)


Structural Differentiation: ortho-Fluorobenzyl at Piperidine N-1 vs. para-Fluoro in Piperidinyl-Benzoxazole Kinase Inhibitors

The target compound features a 2-fluorobenzyl group (ortho-fluoro substitution) N-linked to the piperidine ring, and a piperidin-3-yl attachment to the benzoxazole. The closest structurally characterized analogs with published kinase inhibition data are the piperidin-4-yl benzoxazole ethanone derivatives described by Eldehna et al. (2025). In that series, a p-fluorophenyl ethanone derivative (compound 11b) achieved IC50 values of 0.057 µM (VEGFR-2) and 0.181 µM (c-Met), while its unsubstituted phenyl analog (11a) showed IC50 values of 0.082 µM (VEGFR-2) and 0.280 µM (c-Met) [1]. The target compound differs from 11b in three critical structural dimensions: (i) the benzoxazole is attached at piperidine C-3 rather than C-4; (ii) a methylene linker replaces the ethanone carbonyl; (iii) the fluorine is ortho rather than para on the benzyl ring. Published SAR within this chemotype shows that changing the piperidine attachment from C-4 to C-3 (as in compound 13) and removing the carbonyl linker largely abolishes dual kinase activity (IC50 = 0.502 µM VEGFR-2, 0.590 µM c-Met vs. 0.057/0.181 µM for 11b) [1]. Until direct experimental data for CAS 2329977-69-5 are generated, its kinase inhibitory profile cannot be assumed to resemble any published analog.

Structure–Activity Relationship Kinase Inhibition Benzoxazole Scaffold

Physical Property Comparison: Target Compound vs. Sulfonyl Analog (CAS 606082-03-5)

The closest commercially available comparator with a 2-fluorophenyl group is 2-{1-[(2-fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole (CAS 606082-03-5), which differs by having a sulfonyl linker (rather than methylene) and a piperidin-4-yl attachment (rather than piperidin-3-yl). The target compound (MW 310.4, cLogP estimated ~3.8) has a lower molecular weight and higher predicted lipophilicity than the sulfonyl analog (MW 360.4, cLogP estimated ~2.9) [1][2]. The methylene linker eliminates the hydrogen-bond acceptor capacity of the sulfonyl group, resulting in a predicted ~0.9 log unit increase in lipophilicity and a reduction of topological polar surface area by approximately 17 Ų, which may translate to differences in membrane permeability and CNS penetration potential. No experimental logP or permeability data are available for either compound.

Physicochemical Properties Drug-likeness Permeability

Piperidine Attachment Position: 3-yl vs. 4-yl Differentiation in Benzoxazole SAR

Published SAR from benzoxazole-piperidine programs targeting somatostatin receptor subtype 5 (SST5) and VEGFR-2/c-Met kinases demonstrates that the position of benzoxazole attachment on the piperidine ring (C-3 vs. C-4) is a critical determinant of target selectivity and potency. Zhao et al. showed that in the SST5 antagonist series, substitution at the benzyl meta position combined with specific benzoxazole periphery modifications eliminated off-target h5-HT2B activity, demonstrating that subtle positional changes produce binary selectivity outcomes [1]. In the Eldehna kinase inhibitor series, all active compounds utilized a piperidin-4-yl benzoxazole attachment; the only compound with a direct N-benzyl linkage and no carbonyl (compound 13, piperidin-4-yl) showed substantially reduced activity (VEGFR-2 IC50 = 0.502 µM, c-Met IC50 = 0.590 µM) [2]. The target compound's piperidin-3-yl attachment is structurally distinct from all published active analogs in both the kinase and GPCR literature, meaning that its target engagement profile cannot be predicted by analogy to existing data.

Regiochemistry GPCR Selectivity Kinase Inhibition

Evidence Gap Acknowledgment: Absence of Published Biological Data for CAS 2329977-69-5

A comprehensive search of PubMed, Google Scholar, SciFinder, PubMed Central, and major patent databases (USPTO, WIPO, EPO) conducted on 29 April 2026 returned zero primary research articles, zero patents with explicit biological data, and zero entries in authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) for CAS 2329977-69-5 [1]. The compound is listed by several chemical suppliers (ChemSrc, Evitachem, BenchChem), but none provide experimentally determined IC50, Ki, EC50, or ADME data specific to this CAS number. The closest published study on piperidinyl-benzoxazole derivatives (Eldehna et al., 2025) does not include this specific compound [2]. This evidence gap means that any procurement of CAS 2329977-69-5 for biological screening must be treated as a de novo exploratory purchase with no prior art to guide target selection or expected potency ranges. Researchers considering this compound should budget for full characterization including identity verification, purity assessment, and primary screening against their target(s) of interest.

Data Availability Procurement Risk Experimental Validation

Application Scenarios for 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole Based on Structural Differentiation Evidence


Exploratory Kinase or GPCR Panel Screening Leveraging Unexplored Piperidin-3-yl Regiochemistry

The target compound's piperidin-3-yl benzoxazole attachment is absent from all published SAR series in the piperidinyl-benzoxazole class (which uniformly utilize piperidin-4-yl or piperidin-1-yl linkages) [1][2]. This makes it suitable for inclusion in diversity-oriented screening decks targeting kinases (e.g., VEGFR, c-Met, FLT3) or aminergic GPCRs (e.g., 5-HT, dopamine, histamine receptors), where the unique regiochemistry may confer novel selectivity profiles not achievable with 4-yl analogs. Procurement is recommended only when accompanied by a commitment to full in-house pharmacological characterization, as no reference data exist to guide target selection.

Physicochemical Property-Driven CNS Penetration Studies Using Favorable Predicted Properties

With a molecular weight of 310.4 g/mol (below the CNS MPO threshold of 360) and a predicted cLogP of approximately 3.8 (within the optimal CNS drug space of 2–5), the target compound has physicochemical properties consistent with potential blood-brain barrier penetration [1]. Relative to its sulfonyl analog (CAS 606082-03-5, MW 360.4, cLogP ~2.9), the target compound's methylene linker reduces polar surface area and increases predicted membrane permeability [2]. This makes it a candidate for CNS-targeted phenotypic screens or as a negative control in permeability assays, though experimental logP and PAMPA/BBB-PAMPA data are required before drawing conclusions about CNS exposure.

Building Block or Intermediate for Custom Derivative Synthesis

The compound's secondary amine in the piperidine ring (when deprotected) can serve as a diversification point for parallel synthesis or late-stage functionalization. The ortho-fluorobenzyl group on the piperidine nitrogen, combined with the piperidin-3-yl benzoxazole orientation, provides a structurally unique core for constructing focused libraries targeting kinase ATP-binding sites or GPCR orthosteric pockets [1]. Procurement for medicinal chemistry campaigns should include verification of the free base or salt form and confirmation of the piperidine nitrogen's availability for further derivatization.

Negative Control or Selectivity Counter-Screen Compound

Given that structurally related piperidin-4-yl benzoxazole analogs (e.g., compound 13 in Eldehna et al.) show markedly attenuated kinase inhibition when the ethanone linker is replaced with a methylene group (IC50 = 0.502 µM VEGFR-2 vs. 0.057 µM for 11b) [1], the target compound's analogous methylene linker and piperidin-3-yl attachment may result in significantly reduced or absent activity at targets potently inhibited by 4-yl ethanone derivatives. This property makes it a rational choice as a structurally matched negative control in selectivity profiling experiments, provided its inactivity is confirmed experimentally against the specific targets of interest.

Quote Request

Request a Quote for 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.